1-(1,3-benzodioxol-5-yl)-1H-tetrazole-5-thiol
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a benzodioxole ring fused with a tetrazole ring and a thiol group
Mechanism of Action
The exact mode of action would depend on the specific targets of the compound, which could be enzymes, receptors, or other proteins. The compound could inhibit or activate these targets, leading to changes in biochemical pathways and cellular processes .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and permeability could affect its absorption and distribution, while its metabolic stability could affect its elimination .
The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These effects could include changes in cell signaling, gene expression, or cellular metabolism .
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol can be synthesized through a multi-step process One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium-catalyzed cross-coupling reactions, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodioxole and tetrazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and bases under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzodioxole or tetrazole rings .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole: Lacks the thiol group, which may affect its reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-methanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and applications.
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-amine: Features an amine group, which can alter its interaction with biological targets and its chemical reactivity.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This compound’s ability to undergo various chemical transformations makes it a versatile building block for synthesizing novel molecules with diverse applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2S/c15-8-9-10-11-12(8)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,9,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTNKWLOIOZUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=S)N=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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